molecular formula C20H24N2O6S B2822527 methyl 4-methoxy-3-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate CAS No. 2034594-49-3

methyl 4-methoxy-3-(N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2822527
CAS No.: 2034594-49-3
M. Wt: 420.48
InChI Key: MXFFYDLTDLTCCH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups and structural motifs, such as a methoxy group, a sulfamoyl group, a pyridinyl group, and a tetrahydro-2H-pyran-4-yl group . These groups are common in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit an extended conformation due to the presence of the pyridinyl and tetrahydro-2H-pyran-4-yl groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the pyridinyl group might undergo reactions typical of aromatic heterocycles, while the tetrahydro-2H-pyran-4-yl group might participate in reactions characteristic of cyclic ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, its solubility would be affected by the polar groups it contains .

Scientific Research Applications

Rhodium-Catalyzed Reactions

  • Rhodium-catalyzed isomerization and intramolecular redox reactions involving alkynyl ethers, leading to dihydropyrans and ketoolefins, were studied, demonstrating the role of this compound in facilitating specific chemical transformations (Shikanai et al., 2009).

Synthesis of Heterocyclic Systems

  • The compound plays a role in the synthesis of heterocyclic systems, such as the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, which are important in pharmaceutical research (Selič et al., 1997).

Synthesis of Functionalized Isoxazoles

  • It is used as a scaffold for synthesizing highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives, indicating its significance in the synthesis of complex organic molecules (Ruano et al., 2005).

Polarographic Studies

  • The compound's derivatives have been studied in polarographic analysis, which is important in understanding the electrochemical properties of organic molecules (Seth et al., 1981).

Synthesis of Allenyl Sulphides

  • It is involved in the synthesis of allenyl sulphides, which are precursors to αβ-unsaturated ketones, a key class of compounds in organic chemistry (Cookson & Parsons, 1978).

Process Optimization Studies

  • The compound has been the subject of process optimization studies for its synthesis, highlighting its industrial and pharmaceutical importance (Xu et al., 2018).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could involve developing efficient synthetic routes, investigating its reactivity, and testing its biological activity .

Properties

IUPAC Name

methyl 4-methoxy-3-[[oxan-4-yl(pyridin-3-yl)methyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-26-17-6-5-15(20(23)27-2)12-18(17)29(24,25)22-19(14-7-10-28-11-8-14)16-4-3-9-21-13-16/h3-6,9,12-14,19,22H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFFYDLTDLTCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NC(C2CCOCC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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